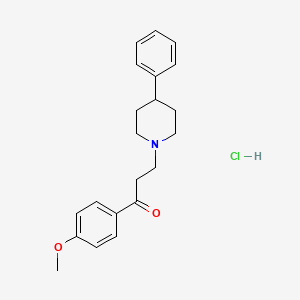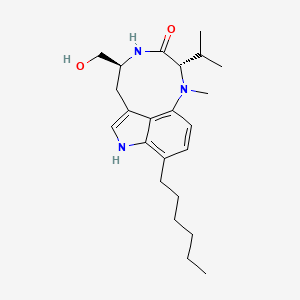
Mca-Arg-Pro-Lys-Pro-Gln-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mca-Arg-Pro-Lys-Pro-Gln-OH is a synthetic peptide compound with the molecular formula C₃₉H₅₆N₁₀O₁₁ and a molecular weight of 840.92 g/mol . This compound is often used in biochemical research and has applications in various scientific fields due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mca-Arg-Pro-Lys-Pro-Gln-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Mca-Arg-Pro-Lys-Pro-Gln-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s functional groups, such as converting thiol groups to disulfides.
Reduction: Reduction reactions can break disulfide bonds within the peptide.
Substitution: Specific amino acids within the peptide can be substituted to alter its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in free thiol groups.
科学研究应用
Mca-Arg-Pro-Lys-Pro-Gln-OH has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and specificity.
Biology: Employed in cell-based assays to investigate cellular processes and signaling pathways.
Medicine: Utilized in drug development and screening for potential therapeutic agents.
Industry: Applied in the development of diagnostic kits and biochemical reagents.
作用机制
The mechanism of action of Mca-Arg-Pro-Lys-Pro-Gln-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can act as a substrate, inhibitor, or activator, depending on the context. The pathways involved often include enzymatic cleavage or binding to target proteins, leading to downstream effects on cellular functions.
相似化合物的比较
Similar Compounds
Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂: Another synthetic peptide with similar applications in enzymatic assays.
Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH: Used as a substrate for thimet oligopeptidase.
Uniqueness
Mca-Arg-Pro-Lys-Pro-Gln-OH is unique due to its specific amino acid sequence, which confers distinct properties and applications. Its ability to act as a substrate for various enzymes makes it valuable in biochemical research.
属性
分子式 |
C39H56N10O11 |
|---|---|
分子量 |
840.9 g/mol |
IUPAC 名称 |
(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C39H56N10O11/c1-59-23-11-12-24-22(20-33(52)60-30(24)21-23)19-32(51)45-25(8-4-16-44-39(42)43)36(55)48-17-5-9-28(48)34(53)46-26(7-2-3-15-40)37(56)49-18-6-10-29(49)35(54)47-27(38(57)58)13-14-31(41)50/h11-12,20-21,25-29H,2-10,13-19,40H2,1H3,(H2,41,50)(H,45,51)(H,46,53)(H,47,54)(H,57,58)(H4,42,43,44)/t25-,26-,27-,28-,29-/m0/s1 |
InChI 键 |
LOLFBQDTXVBRIW-ZIUUJSQJSA-N |
手性 SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)O |
规范 SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)NC(CCC(=O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



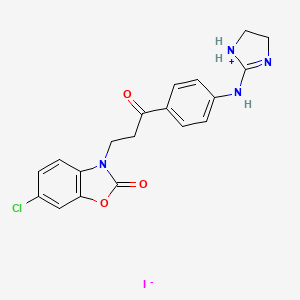
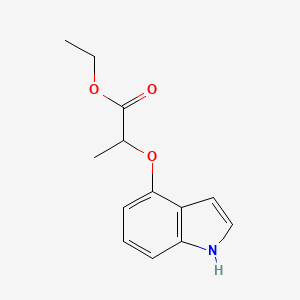


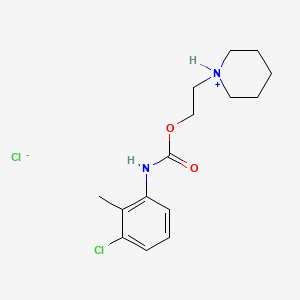
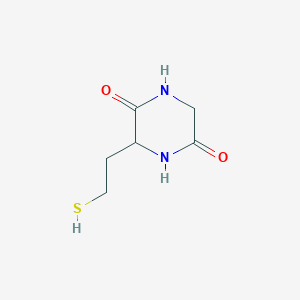
![4-Ethyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13745483.png)

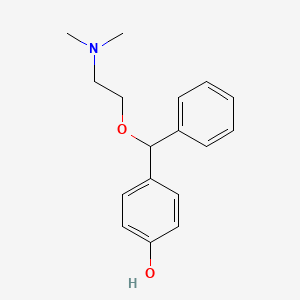
![Methyl(2,3,4,5,6-pentahydroxyhexyl)azanium;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]butanoate](/img/structure/B13745489.png)
![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B13745492.png)
